molecular formula (C2-H4-O)MULT-C15-H24-O4-S.H3-N B213244 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate CAS No. 9051-57-4

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate

Cat. No.: B213244
CAS No.: 9051-57-4
M. Wt: 476.6 g/mol
InChI Key: JYUQOKPBOVCAMU-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial applications, including detergents and emulsifiers, due to its ability to reduce surface tension and enhance the mixing of different substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate typically involves the reaction of 4-nonylphenol with ethylene oxide to form a polyethoxylated nonylphenol. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the cleavage of the sulfate group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require the presence of solvents to facilitate the process.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted ethoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of different phases, such as oil and water, thereby stabilizing emulsions and enhancing the mixing of otherwise immiscible substances. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol Ethoxylates: Similar in structure but lack the sulfate group, making them less effective as surfactants in certain applications.

    Sodium Dodecyl Sulfate: Another surfactant with a simpler structure, commonly used in laboratory settings but with different solubility and stability profiles.

Uniqueness

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate is unique due to its combination of a nonylphenol backbone with multiple ethoxy groups and a sulfate group. This structure provides enhanced surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.

Properties

IUPAC Name

2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O8S/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26/h10-13H,2-9,14-21H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQOKPBOVCAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865541
Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [MSDSonline]
Record name Ammonium nonoxynol-4-sulfate
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CAS No.

104-34-7, 9051-57-4
Record name Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-, 1-(hydrogen sulfate)
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, ammonium salt (1:1)
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Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(nonylphenoxy)-, ammonium salt (1:1)
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Record name AMMONIUM NONOXYNOL-4-SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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